molecular formula C11H15ClN2 B11732433 3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride

3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride

Cat. No.: B11732433
M. Wt: 210.70 g/mol
InChI Key: SEUAGFIJUBMZRP-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14N2·HCl It is a derivative of benzonitrile, featuring an amino group and a methyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride typically involves the reaction of 3-bromobenzonitrile with 2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-2-methylpropyl)benzonitrile
  • 3-(1-Amino-2-methylpropyl)benzamide
  • 3-(1-Amino-2-methylpropyl)benzyl alcohol

Uniqueness

3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the amino and nitrile groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

3-(1-amino-2-methylpropyl)benzonitrile;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-4-9(6-10)7-12;/h3-6,8,11H,13H2,1-2H3;1H

InChI Key

SEUAGFIJUBMZRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC(=C1)C#N)N.Cl

Origin of Product

United States

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